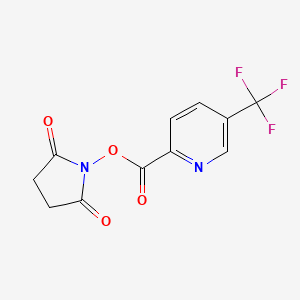

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate is an ester derivative combining a 2,5-dioxopyrrolidinyl (succinimidyl) moiety with a 5-(trifluoromethyl)pyridine-2-carboxylic acid group. The succinimidyl group is a cyclic imide known for its reactivity in nucleophilic acyl substitutions, often utilized in conjugation chemistry or prodrug design. Its molecular weight is approximately 300.21 g/mol (calculated from its formula: C₁₂H₇F₃N₂O₄), which suggests favorable bioavailability compared to larger analogs .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)6-1-2-7(15-5-6)10(19)20-16-8(17)3-4-9(16)18/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIAIBQLIQLRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation Step :

-

Esterification :

Key Data :

Optimization Insights

-

Base Additives : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates the reaction by mitigating side reactions.

-

Temperature : Prolonged stirring at room temperature improves yields compared to reflux conditions.

N,N'-Disuccinimidyl Carbonate (DSC)-Mediated Direct Esterification

DSC offers a one-pot alternative for synthesizing NHS esters without isolating the acid chloride intermediate. This method is advantageous for moisture-sensitive substrates.

Procedure

-

Reaction Setup :

-

Workup :

Key Data :

Comparative Advantages

-

Reduced Byproducts : DSC minimizes racemization, making it suitable for stereosensitive applications.

-

Scalability : Demonstrated at multigram scales with consistent yields.

Mixed Anhydride Method

For industrial-scale synthesis, TFMPA is converted to a mixed anhydride prior to NHS coupling.

Protocol

-

Anhydride Formation :

-

NHS Esterification :

Key Data :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d6): δ 8.66 (s, 1H, pyridine-H), 8.50 (d, J = 8.4 Hz, 1H), 7.71–7.76 (m, 2H), 2.65–2.75 (m, 1H).

-

¹³C NMR : 162.4 (C=O), 148.2 (CF3-C), 116.4 (CN), 75.8 (succinimide-C).

Industrial and Environmental Considerations

-

Solvent Recovery : THF and DCM are recycled via distillation, reducing waste.

-

Byproduct Management : Succinimide byproducts are neutralized with aqueous HCl and disposed as non-hazardous waste.

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound serves as an electrophilic carboxylate source for amide/ester bond formation due to the electron-withdrawing 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group. Key reactions include:

Amidation with Amines

Mechanism : The NHS ester reacts with primary/secondary amines to form stable amides via nucleophilic attack at the carbonyl carbon.

Example :

Key Factors :

-

Base (e.g., triethylamine) neutralizes liberated NHS, driving the reaction forward.

-

Steric hindrance from the trifluoromethyl group decreases reaction rates compared to non-fluorinated analogs.

Hydrolysis and Stability

The ester undergoes hydrolysis under acidic/basic conditions:

Pathways :

-

Acidic Hydrolysis : Protonation of carbonyl oxygen enhances electrophilicity, leading to cleavage.

-

Basic Hydrolysis : Hydroxide attack forms carboxylate and NHS byproducts.

Kinetic Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 7.4 (aqueous buffer) | ~4.2 hr |

| pH 10.0 | <30 min |

Implications :

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

Example :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 72% |

Limitations :

-

Trifluoromethyl groups reduce electron density, requiring elevated temperatures (80–100°C).

Reduction of the Pyridine Ring

Catalytic hydrogenation (H₂, Pd/C) converts the pyridine to piperidine:

| Conditions | Product | Selectivity |

|---|---|---|

| 1 atm H₂, EtOH | Piperidine carboxylate | >90% |

Trifluoromethyl Group Reactivity

-

Resistance to nucleophilic substitution under mild conditions due to strong C–F bonds.

-

Radical Reactions : Participates in trifluoromethylation under UV light with initiators (e.g., AIBN) .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Key Drivers |

|---|---|---|

| Amidation | 0.6× | Electron-withdrawing CF₃ slows kinetics |

| Hydrolysis (pH 7.4) | 1.2× | Enhanced electrophilicity |

| Suzuki Coupling | 0.4× | Reduced pyridine electron density |

Synthetic Limitations

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of trifluoromethyl-pyridine compounds exhibit significant antiviral properties. For instance, studies have shown that compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate can inhibit viral replication effectively while demonstrating lower toxicity to host cells. This characteristic makes them promising candidates for developing antiviral therapies against various viral infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, pyridine derivatives have been reported to exhibit inhibitory effects on enzymes involved in cancer cell proliferation. This inhibition can lead to the development of new anticancer agents that target these pathways more effectively than existing treatments .

Materials Science Applications

Polymer Synthesis

The unique structure of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Nanocomposites

Recent studies have explored the use of this compound in creating nanocomposites with enhanced mechanical properties. By integrating (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate into nanostructured materials, researchers have observed improvements in strength and durability, which are critical for industrial applications .

Analytical Chemistry Applications

Detection Methods

(2,5-Dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate has been utilized in the development of novel analytical methods for detecting biomolecules. Its reactivity allows it to form stable complexes with various analytes, facilitating their detection through techniques such as mass spectrometry and chromatography .

Case Study: Dipeptide Analysis

A notable study employed (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate in a method for analyzing dipeptides in food samples. The method combined derivatization with ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS), demonstrating high sensitivity and specificity for dipeptide detection .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(1,3-Benzothiazol-2-yl)thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Z11, )

- Key Features :

- Contains a benzamide core instead of a pyridine carboxylate.

- Retains the 2,5-dioxopyrrolidinyl group but attaches it to a benzamide scaffold.

- Includes a benzothiazole-thiazole hybrid structure.

- The benzothiazole moiety may confer distinct electronic properties, altering solubility or target interactions.

- Applications: Not explicitly stated, but benzothiazoles are common in kinase inhibitors or antimicrobial agents .

Pyridalyl ()

- Key Features :

- IUPAC Name: 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether.

- Contains a trifluoromethylpyridyloxy group and dichloro substituents.

- Molecular Weight: 491.12 g/mol .

- Differences :

- Pyridalyl’s ether and dichloroallyloxy groups enhance environmental persistence, classifying it as a pesticide.

- The target compound’s ester and succinimidyl groups are more reactive, favoring transient biological interactions.

- Applications : Commercial insecticide .

TRK Inhibitor ()

- Key Features :

- Contains a pyrrolidine-pyrazolopyrimidine scaffold with fluorophenyl groups.

- Designed as a tyrosine kinase (TRK) inhibitor for cancer therapy.

- Differences :

- The target compound’s succinimidyl group is absent here; instead, a pyrrolidine ring is used for stereochemical control.

- The trifluoromethyl group in the target may improve metabolic stability compared to the difluorophenyl group in this inhibitor.

- Applications : Anticancer therapeutics .

Structural and Functional Analysis

Table 1: Comparative Properties

Key Observations :

Reactivity : The target compound’s ester and succinimidyl groups make it more reactive than Pyridalyl’s ethers or Z11’s amide, favoring applications in prodrugs or covalent inhibitors.

Stability : Pyridalyl’s ether linkages confer environmental persistence, whereas the target’s ester may hydrolyze more readily in vivo.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate is a pyrrolidine derivative recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of 5-Trifluoromethyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . This reaction is conducted under anhydrous conditions to maintain the integrity of the ester bond. The resulting compound exhibits unique reactivity due to its functional groups, which facilitate further chemical transformations such as substitution reactions and hydrolysis.

The biological activity of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate can be attributed to its ability to form covalent bonds with nucleophiles. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. A focused series of hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant activity in various mouse models, including maximal electroshock (MES) and pentylenetetrazole-induced seizures. One particular derivative showed an effective dose (ED50) of 23.7 mg/kg in the MES test .

Antinociceptive Effects

In addition to anticonvulsant properties, some derivatives have shown significant antinociceptive effects. These compounds were evaluated for their ability to alleviate pain in animal models, indicating a potential for development into analgesic medications.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate, a comparison with structurally similar compounds is essential:

| Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Notes |

|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-2-carboxylate | 23.7 | Potent in MES test |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid | Not specified | Known for receptor antagonism |

| Hybrid Pyrrolidine Derivative | Varies | Demonstrated broad-spectrum protective activity |

Case Studies and Research Findings

- Anticonvulsant Study : A study on a series of pyrrolidine derivatives revealed that modifications to the core structure could enhance anticonvulsant efficacy significantly. The study utilized various seizure models to assess effectiveness and metabolic stability .

- Neuroprotective Effects : Another investigation focused on neuroprotective activities, where certain derivatives showed promising results in protecting neuronal cells from oxidative stress-induced damage .

- Mechanistic Insights : Detailed mechanistic studies indicated that these compounds could inhibit specific pathways associated with neuroinflammation and excitotoxicity, suggesting multiple targets for therapeutic intervention .

Q & A

Q. Table 1: Example Reaction Conditions and Yields

| Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| HATU, DIPEA | DMF | 25 | 78 | |

| DCC, DMAP | DCM | 0 | 65 |

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

Advanced Research Question

Discrepancies in data often arise from differences in analytical methods or sample purity. To address this:

- Purity assessment : Use HPLC (≥95% purity threshold) and elemental analysis to verify sample integrity .

- Melting point determination : Employ differential scanning calorimetry (DSC) for precise measurements, as manual methods may vary .

- Solubility studies : Standardize solvent systems (e.g., DMSO for stock solutions) and report temperature/pH conditions .

Q. Table 2: Reported Physicochemical Properties

| Property | Reported Value | Method | Source |

|---|---|---|---|

| Melting Point | 287.5–293.5°C | DSC | |

| Solubility in DMSO | >50 mg/mL | Gravimetric analysis |

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry via chemical shifts (e.g., trifluoromethyl group at δ ~120 ppm in 13C NMR) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrolidinone rings .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 316.07) .

Q. Table 3: Key Spectroscopic Data

| Technique | Characteristic Signal | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.9 (d, pyridine-H) | |

| IR | 1725 cm⁻¹ (ester C=O) |

What experimental strategies are suitable for evaluating the environmental fate and degradation pathways of this compound in aquatic systems?

Advanced Research Question

- Laboratory studies : Use OECD 308/309 guidelines to simulate hydrolysis/photolysis under controlled pH and UV light .

- Biotic degradation : Incubate with microbial consortia and monitor via LC-MS for metabolites (e.g., trifluoroacetic acid) .

- Field studies : Deploy passive samplers in water bodies to measure bioaccumulation potential .

Q. Table 4: Key Environmental Parameters

| Parameter | Test Condition | Half-Life (Days) | Source |

|---|---|---|---|

| Hydrolysis (pH 7) | 25°C | >30 | |

| Photolysis (UV) | 300–400 nm | 12 |

How can researchers assess the stability of this compound under various storage conditions (temperature, light, humidity)?

Basic Research Question

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light sensitivity : Use ICH Q1B guidelines with UV-vis exposure (1.2 million lux hours) .

- Recommendations : Store desiccated at -20°C in amber vials to prevent hydrolysis/oxidation .

Q. Table 5: Stability Data Under Stress Conditions

| Condition | Degradation (%) | Time (Weeks) | Source |

|---|---|---|---|

| 40°C/75% RH | 5.2 | 4 | |

| UV Light | 15.8 | 2 |

What methodologies are recommended for studying the bioactivity and mechanism of action of this compound in cellular models?

Advanced Research Question

- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with IC50 calculations .

- Mechanistic studies : Perform RNA-seq or proteomics to identify downstream pathways affected .

Q. Table 6: Example Bioactivity Data

| Cell Line | IC50 (µM) | Assay Type | Source |

|---|---|---|---|

| HeLa | 2.3 ± 0.4 | MTT | |

| A549 | 5.1 ± 0.7 | ATP-Lite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.